1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid
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Overview
Description
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyridazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-carboxylic acid: Similar in structure but lacks the pyridazine ring.
4-Oxopyridazine-3-carboxylic acid: Similar but without the fluorophenyl group.
2-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness: 1-(2-Fluorophenyl)-4-oxopyridazine-3-carboxylic acid is unique due to the combination of the fluorophenyl group and the pyridazine ring, which imparts specific chemical and biological properties. This combination allows for unique interactions and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIVGQDNKIPKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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